molecular formula C12H14O B8525189 1-Phenylhex-1-en-3-one

1-Phenylhex-1-en-3-one

Cat. No. B8525189
M. Wt: 174.24 g/mol
InChI Key: AEKQOHMTVGQNDM-UHFFFAOYSA-N
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Patent
US07038075B2

Procedure details

To a mixture of benzaldehyde (30.00 g, 0.283 mole) and 2-pentanone (67.33 g, 0.782 mole) was added 10% aqueous sodium hydroxide (40.00 g, 0.10 mole) and the mixture was heated and stirred at 55-65° C. for 10 hr. The reaction mixture was cooled to room temperature and the aqueous layer was once separated. 5% Brine (20 g) was added and after stirring, the aqueous layer was separated. This step was repeated twice. The low boiling point content such as 2-pentanone, benzaldehyde and the like in the obtained organic layer were distilled away under reduced pressure to give the title compound as a pale-yellow green oil (138-150° C./1.33 kPa). (39.25 g, yield 79.7%)
Quantity
30 g
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
67.33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
79.7%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10](=[O:14])[CH2:11][CH2:12][CH3:13].[OH-].[Na+]>>[CH:9]([C:10]([CH2:11][CH2:12][CH3:13])=[O:14])=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
2-pentanone
Quantity
67.33 g
Type
reactant
Smiles
CC(CCC)=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 55-65° C. for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was once separated
ADDITION
Type
ADDITION
Details
5% Brine (20 g) was added
STIRRING
Type
STIRRING
Details
after stirring
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
DISTILLATION
Type
DISTILLATION
Details
The low boiling point content such as 2-pentanone, benzaldehyde and the like in the obtained organic layer were distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C(=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.